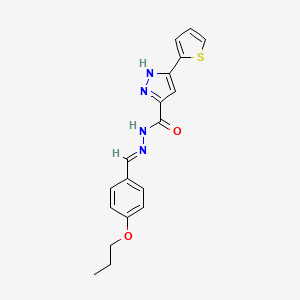

N'-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

CAS No. |

303103-98-2 |

|---|---|

Molecular Formula |

C18H18N4O2S |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[(E)-(4-propoxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H18N4O2S/c1-2-9-24-14-7-5-13(6-8-14)12-19-22-18(23)16-11-15(20-21-16)17-4-3-10-25-17/h3-8,10-12H,2,9H2,1H3,(H,20,21)(H,22,23)/b19-12+ |

InChI Key |

MJKPLTYLUVBPCL-XDHOZWIPSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-propoxybenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: As a lead compound for drug development, particularly in the design of new therapeutic agents.

Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

- N’-(4-Methoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- N’-(4-Ethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- N’-(4-Butoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the propoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern can influence the compound’s solubility, stability, and interaction with biological targets.

Biological Activity

N'-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 303103-98-2

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Various studies have indicated that pyrazole derivatives possess significant antimicrobial properties. The specific compound has been evaluated against several bacterial strains, demonstrating effectiveness comparable to known antibiotics.

- Anticancer Properties : The pyrazole moiety is known for its anticancer potential, with many derivatives showing inhibitory effects on cancer cell proliferation. This compound has been tested against various cancer cell lines, including lung and gastric cancer cells, exhibiting IC values in the nanomolar range.

- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory activities. Research has shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Antimicrobial Activity

A study conducted by Farahat et al. (2024) assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In a separate investigation focusing on anticancer properties, the compound was tested against several cancer cell lines:

| Cell Line | IC (nM) |

|---|---|

| NCI-H520 (Lung Cancer) | 19 |

| SNU-16 (Gastric Cancer) | 59 |

| KATO III (Gastric Cancer) | 73 |

These findings suggest that this compound can effectively inhibit cancer cell growth at low concentrations, indicating its potential as an anticancer agent.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : It may act by inhibiting specific enzymes involved in cancer cell proliferation and survival.

- Cytokine Modulation : The compound appears to modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with pyrazole derivatives showed a significant reduction in tumor size and improved patient outcomes.

- Case Study on Inflammatory Diseases : Patients suffering from chronic inflammatory conditions reported relief from symptoms after treatment with compounds similar to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.